molecular formula C18H12Cl2N2O4 B12772133 1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- CAS No. 179106-29-7

1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro-

Cat. No.: B12772133
CAS No.: 179106-29-7
M. Wt: 391.2 g/mol
InChI Key: USURZSFXCSIVBV-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: Starting from aniline derivatives, the indole core can be synthesized through Fischer indole synthesis or other cyclization methods.

    Introduction of Carboxylic Acid Groups: Carboxylation reactions can be employed to introduce carboxylic acid groups at specific positions on the indole ring.

    Amination and Chlorination: Amination reactions can introduce the amino group, while chlorination reactions can add chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-2-carboxylic acid derivatives: Compounds with similar indole cores and carboxylic acid groups.

    Chlorinated Indoles: Compounds with chlorine substituents on the indole ring.

    Aminophenyl Indoles: Compounds with amino groups attached to the phenyl ring.

Uniqueness

1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its dichloro substituents and carboxyethenyl linkage differentiate it from other indole derivatives, making it a valuable compound for research and development.

Properties

CAS No.

179106-29-7

Molecular Formula

C18H12Cl2N2O4

Molecular Weight

391.2 g/mol

IUPAC Name

3-[(E)-2-(3-aminophenyl)-2-carboxyethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C18H12Cl2N2O4/c19-9-5-13(20)15-12(16(18(25)26)22-14(15)6-9)7-11(17(23)24)8-2-1-3-10(21)4-8/h1-7,22H,21H2,(H,23,24)(H,25,26)/b11-7+

InChI Key

USURZSFXCSIVBV-YRNVUSSQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N)/C(=C\C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)N)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.